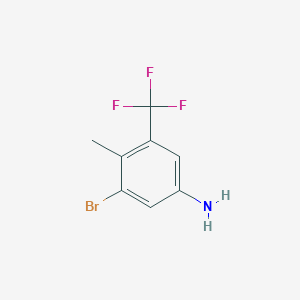

3-Bromo-4-methyl-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-4-methyl-5-(trifluoromethyl)aniline” is an organic compound belonging to the chemical class of anilines, which are aromatic amines containing a phenyl group attached to an amino group. It is used as a starting reagent in the synthesis of various compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with 4-bromo-2-trifluro toluidine as the raw material. This compound is then subjected to acetylation, nitration, deacetylation, deaminization, and reduction to produce the target product .Molecular Structure Analysis

The molecular formula of “this compound” is C8H7BrF3N. It has a molecular weight of 254.05 g/mol. The structure includes a phenyl ring with bromo, methyl, and trifluoromethyl substituents, along with an attached amino group .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 231.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Vibrational Analysis and Material Development

- A study conducted by Revathi et al. (2017) focused on the vibrational analysis of compounds similar to 3-Bromo-4-methyl-5-(trifluoromethyl)aniline, such as 4-bromo-3-(trifluoromethyl)aniline. This research is significant for understanding the molecular structure and properties of such compounds, which can be useful in the development of non-linear optical (NLO) materials. The study combined experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman with theoretical density functional theory computations (Revathi et al., 2017).

Application in Organic Chemistry

- Marull and Schlosser (2003) explored the use of 2-(trifluoromethyl)quinolinones, related to this compound, in organic chemistry. Their work demonstrated efficient structural elaboration of these compounds, revealing their potential in various organic synthesis processes (Marull & Schlosser, 2003).

Enhancement of Epoxy Systems

- Research by Johncock and Tudgey (1983) highlighted the application of compounds containing trifluoromethyl groups in improving the water resistance of epoxy systems. This study demonstrates the potential of using this compound derivatives in enhancing material properties (Johncock & Tudgey, 1983).

Pharmaceutical Impurity Analysis

- A study by Harča et al. (2016) involved the identification of impurities in 3-bromo-5-(trifluoromethyl)aniline using liquid chromatography and nuclear magnetic resonance (LC-SPE/NMR) techniques. This research is crucial in pharmaceutical quality control and the drug development process (Harča et al., 2016).

Synthesis of Quinolines and Anilines

- Another study by Marull, Lefebvre, and Schlosser (2004) demonstrated the synthesis of 4-(trifluoromethyl)-2-quinolinones and related compounds. These findings are essential in medicinal chemistry and the synthesis of complex organic molecules (Marull, Lefebvre & Schlosser, 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets via covalent bonding, facilitated by the presence of the bromine atom .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be elucidated. It has been used in the preparation of certain compounds, suggesting potential involvement in the suzuki–miyaura coupling pathway .

Pharmacokinetics

Given its molecular weight of 25405 , it is likely to have good bioavailability as compounds with a molecular weight below 500 generally have good absorption and permeability.

Análisis Bioquímico

Biochemical Properties

3-Bromo-4-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds like 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, which are essential for understanding its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation and changes in gene expression. Understanding these molecular mechanisms is crucial for developing targeted therapies and improving the efficacy of existing treatments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro and in vivo studies. These temporal effects can provide insights into the compound’s potential as a therapeutic agent and its suitability for long-term use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in metabolism and its potential impact on overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important factors for its therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization is essential for developing targeted therapies and improving the compound’s therapeutic potential .

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEKDYDTVBYPGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)

![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)